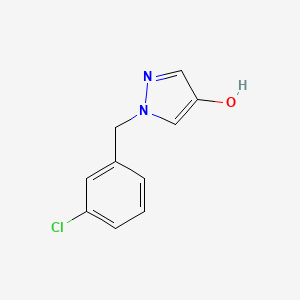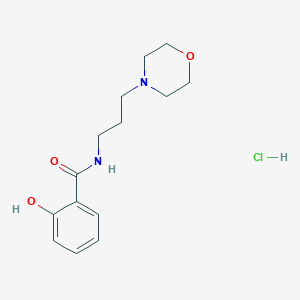
Titanacetylacetonat tiaca 95
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Titanacetylacetonat tiaca 95 has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Titanacetylacetonat Tiaca 95, also known as Titanium acetylacetonate, is a coordination complex derived from the acetylacetonate anion and titanium ions . The primary targets of this compound are metal ions, usually transition metals .
Mode of Action
This compound interacts with its targets by forming a six-membered chelate ring . Both oxygen atoms in the acetylacetonate anion bind to the metal to form this ring . This interaction results in the formation of complexes that are soluble in organic solvents, unlike the related metal halides .
Biochemical Pathways
It’s known that metal acetylacetonates, including titanium acetylacetonate, are sometimes used as catalyst precursors and reagents . Therefore, they may influence various biochemical pathways by acting as catalysts for certain reactions.
Pharmacokinetics
Given its molecular structure and weight , it’s likely that these properties would be influenced by factors such as the compound’s solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a catalyst precursor and reagent . By facilitating certain reactions, it can influence the synthesis of various compounds and the progression of numerous biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature
Biochemische Analyse
Biochemical Properties
Titanacetylacetonat tiaca 95 plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis and polymerization processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can form complexes with proteins that contain thiol groups, leading to the stabilization of these proteins. Additionally, it can interact with enzymes involved in oxidative phosphorylation, thereby influencing cellular respiration and energy production .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to the upregulation of genes involved in antioxidant defense mechanisms. This compound also affects cellular metabolism by enhancing the activity of enzymes involved in the tricarboxylic acid cycle, thereby increasing ATP production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance cellular function and promote tissue repair. At high doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range. Beyond this range, adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to energy production and detoxification. It interacts with enzymes such as pyruvate dehydrogenase and cytochrome c oxidase, which are crucial for cellular respiration. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in the tricarboxylic acid cycle and the electron transport chain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be transported to various cellular compartments, including the mitochondria and the nucleus. This distribution is essential for its biological activity, as it allows this compound to interact with its target biomolecules effectively .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. It has been found to localize primarily in the mitochondria, where it exerts its effects on cellular respiration and energy production. Additionally, this compound can be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other regulatory proteins. The localization of this compound is directed by specific targeting signals and post-translational modifications .
Vorbereitungsmethoden
Titanacetylacetonat tiaca 95 can be synthesized through several methods. One common synthetic route involves the reaction of titanium tetrachloride with acetylacetone in the presence of a base. The reaction typically proceeds as follows:
TiCl4+2C5H8O2→Ti(C5H7O2)2+4HCl
The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity titanium acetylacetonate .
Analyse Chemischer Reaktionen
Titanacetylacetonat tiaca 95 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form titanium dioxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: It can undergo ligand exchange reactions with other ligands, such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Titanacetylacetonat tiaca 95 can be compared with other metal acetylacetonates, such as zirconium acetylacetonate and hafnium acetylacetonate. These compounds share similar coordination properties but differ in their metal centers and specific reactivities. For example:
Zirconium acetylacetonate: Has a larger metal radius and forms more stable complexes.
Hafnium acetylacetonate: Similar to zirconium acetylacetonate but with slightly different reactivity due to the larger atomic size.
This compound is unique due to its specific catalytic properties and its ability to enhance drug delivery in medical applications .
Eigenschaften
IUPAC Name |
4-hydroxypent-3-en-2-one;titanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H8O2.Ti/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSXWUYLAWPLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


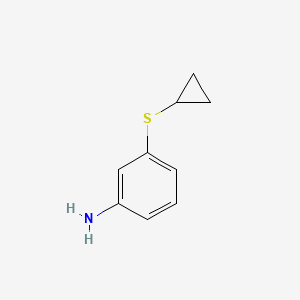
![(2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1406502.png)

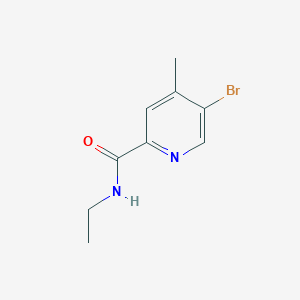
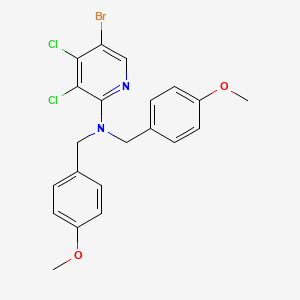

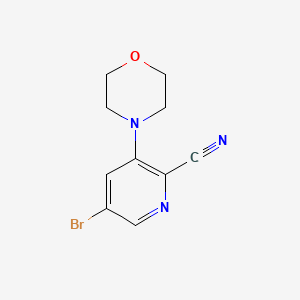
![5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde](/img/structure/B1406514.png)


